molecular formula C14H16N2 B1302256 1-(Naphthalen-2-yl)piperazine CAS No. 57536-91-1

1-(Naphthalen-2-yl)piperazine

Cat. No. B1302256
CAS RN: 57536-91-1
M. Wt: 212.29 g/mol
InChI Key: LWLBVIFUVSUSAY-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)piperazine, also known as 2-Naphthalen-1-yl-piperazine, is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 212.29 . The IUPAC name for this compound is 2-(naphthalen-1-yl)piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(Naphthalen-2-yl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Naphthalen-2-yl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CNC(CN1)c2cccc3ccccc23 .


Physical And Chemical Properties Analysis

1-(Naphthalen-2-yl)piperazine is a solid at room temperature . It has a molecular weight of 212.29 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazines, including 1-(Naphthalen-2-yl)piperazine, serve as essential building blocks in drug design. Their diverse pharmacological activities make them valuable for creating novel therapeutic agents. Notably, the piperazine moiety appears in several drugs, such as trimetazidine, ranolazine, aripiprazole, and indinavir . Researchers explore modifications of this scaffold to enhance drug efficacy, selectivity, and bioavailability.

Safety and Hazards

The safety data sheet for 2-Naphthalen-1-yl-piperazine suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for the research and development of 1-(Naphthalen-2-yl)piperazine could involve its potential use in the development of new and effective anti-TB drugs .

Mechanism of Action

Target of Action

1-(Naphthalen-2-yl)piperazine is a phenylpiperazine derivative . It acts as a non-selective, mixed serotonergic agent . The primary targets of 1-(Naphthalen-2-yl)piperazine are various serotonin receptors, including 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F .

Mode of Action

1-(Naphthalen-2-yl)piperazine exerts partial agonism at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 1E, and 5-HT 1F receptors On the other hand, it antagonizes the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors

Biochemical Pathways

The biochemical pathways affected by 1-(Naphthalen-2-yl)piperazine are those involving serotonin, a neurotransmitter that plays a key role in mood regulation, among other functions . By interacting with various serotonin receptors, 1-(Naphthalen-2-yl)piperazine can influence the signaling pathways downstream of these receptors, potentially affecting mood and other neurological functions .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be well-absorbed orally and distributed throughout the body, including the brain, where it can interact with serotonin receptors .

Result of Action

The molecular and cellular effects of 1-(Naphthalen-2-yl)piperazine’s action are likely to be diverse, given its interaction with multiple serotonin receptors . These effects could include changes in neuronal signaling and potentially alterations in mood and behavior, although more research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of 1-(Naphthalen-2-yl)piperazine can be influenced by various environmental factors. These could include the presence of other drugs or substances that interact with the same receptors, the pH of the body’s tissues, and individual variations in metabolism and excretion .

properties

IUPAC Name

1-naphthalen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBVIFUVSUSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)piperazine

CAS RN

57536-91-1
Record name 57536-91-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Were there any other notable findings related to the 1-(naphthalen-2-yl)piperazine-containing compound?

A2: Interestingly, while the 1-(naphthalen-2-yl)piperazine derivative demonstrated promising cytotoxic activity, it exhibited excellent free radical scavenging efficacy in the ABTS assay but not in the DPPH assay. [] This suggests that the antioxidant properties of these compounds might not directly correlate with their cytotoxic activity and that different mechanisms could be responsible for these activities. Further investigation is warranted to understand the interplay between the antioxidant and cytotoxic effects of these derivatives.

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